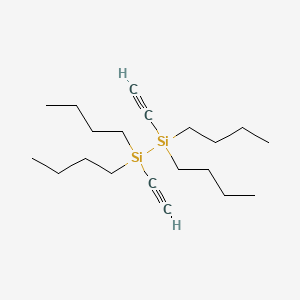
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethynyl groups and butyl groups
准备方法
The synthesis of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane typically involves the reaction of butyl-substituted disilanes with ethynylating agents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,1,2,2-tetrabutyl-disilane and ethynyl halides. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran or toluene, and requires careful control of temperature and reaction time to achieve high yields.
化学反应分析
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted disilanes.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with unique properties.
科学研究应用
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane has several scientific research applications, including:
Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic and optical properties.
Catalysis: The compound serves as a precursor for the preparation of catalysts used in various organic transformations.
Surface Modification: It is employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Biological Research: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
作用机制
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane involves its interaction with molecular targets through its ethynyl and butyl groups. The ethynyl groups can participate in π-π interactions and coordinate with metal centers, while the butyl groups provide hydrophobic interactions. These interactions enable the compound to act as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
相似化合物的比较
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyl-1,2-diethynyldisilane: This compound has methyl groups instead of butyl groups, leading to different steric and electronic properties.
1,1,2,2-Tetrabutyl-1,2-diphenyldisilane: The presence of phenyl groups instead of ethynyl groups results in different reactivity and applications.
1,1,2,2-Tetrabutyl-1,2-dichlorodisilane:
This compound stands out due to its unique combination of ethynyl and butyl groups, which confer distinct reactivity and versatility in various chemical processes.
属性
CAS 编号 |
122202-71-5 |
|---|---|
分子式 |
C20H38Si2 |
分子量 |
334.7 g/mol |
IUPAC 名称 |
dibutyl-[dibutyl(ethynyl)silyl]-ethynylsilane |
InChI |
InChI=1S/C20H38Si2/c1-7-13-17-21(11-5,18-14-8-2)22(12-6,19-15-9-3)20-16-10-4/h5-6H,7-10,13-20H2,1-4H3 |
InChI 键 |
JEESEOMSSWBITC-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](CCCC)(C#C)[Si](CCCC)(CCCC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



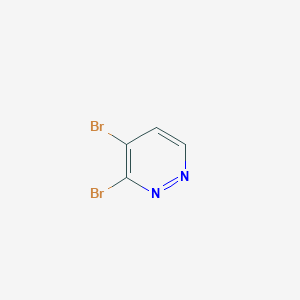
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

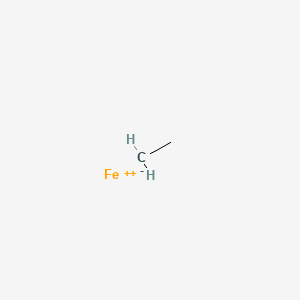
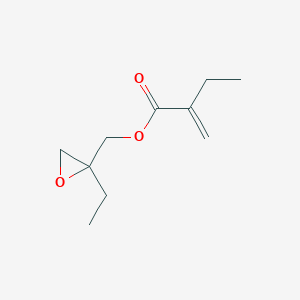

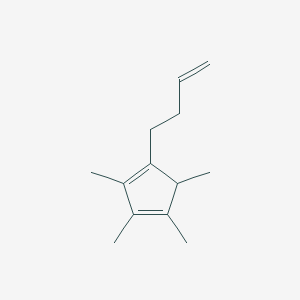

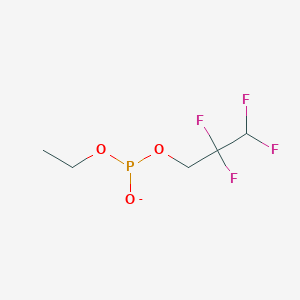
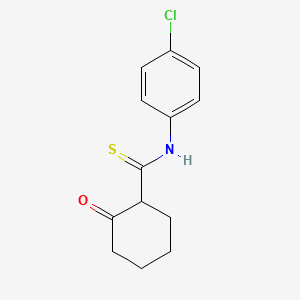
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
